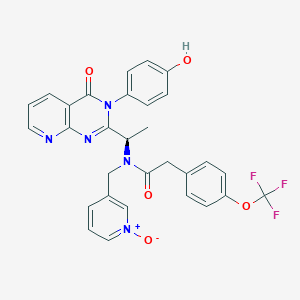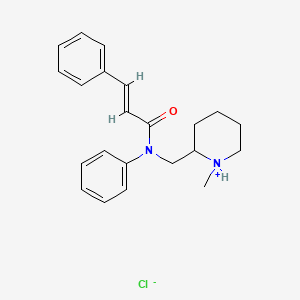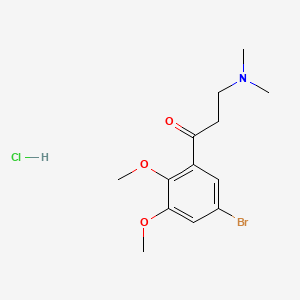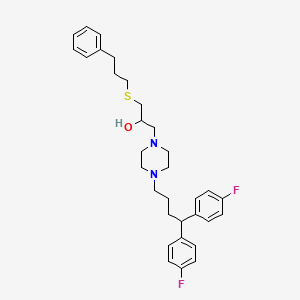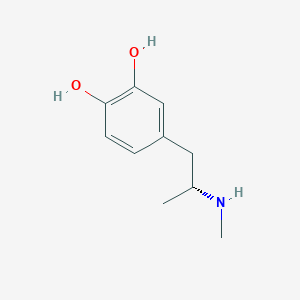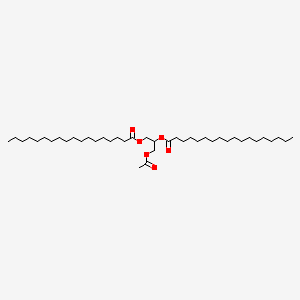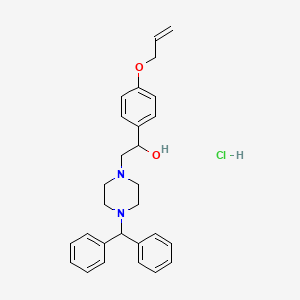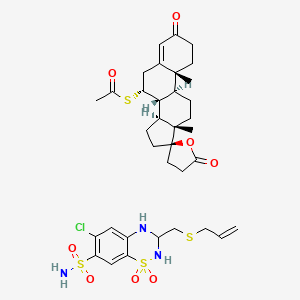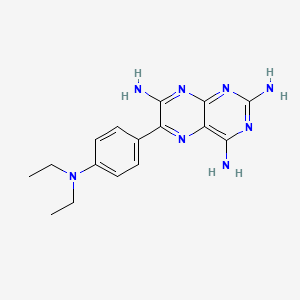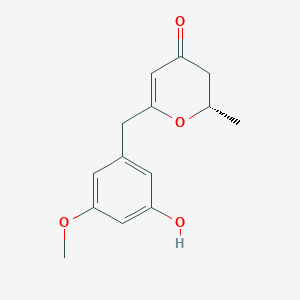
Citreovirenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Citreovirenone is typically isolated from the mycelium of Penicillium citreo-viride . The isolation process involves culturing the fungus and then extracting the metabolites using organic solvents. The structure of this compound is elucidated based on spectral data and chemical evidence . While specific synthetic routes and industrial production methods are not extensively documented, the isolation from natural sources remains the primary method of obtaining this compound.
化学反应分析
Citreovirenone, as a methoxyphenol, can undergo various chemical reactions typical of phenolic compounds. These reactions include:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can direct the substitution to ortho and para positions on the benzene ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity of methoxyphenols and their derivatives.
Biology: The biological activity of citreovirenone and its derivatives can be explored for potential antimicrobial or antifungal properties.
Medicine: Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents.
Industry: this compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用机制
The specific mechanism of action of citreovirenone is not well-documented. as a methoxyphenol, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological context in which this compound is studied.
相似化合物的比较
Citreovirenone can be compared with other methoxyphenols such as guaiacol and vanillin. These compounds share the methoxyphenol structure but differ in their specific substituents and functional groups. This compound is unique due to its specific structure and the natural source from which it is isolated. Similar compounds include:
Guaiacol: A methoxyphenol with a methoxy group at the ortho position relative to the hydroxyl group.
Vanillin: A methoxyphenol with an aldehyde group at the para position relative to the hydroxyl group.
These comparisons highlight the structural diversity within the methoxyphenol class and the unique properties of this compound.
属性
CAS 编号 |
103955-68-6 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
(2S)-6-[(3-hydroxy-5-methoxyphenyl)methyl]-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C14H16O4/c1-9-3-11(15)8-14(18-9)6-10-4-12(16)7-13(5-10)17-2/h4-5,7-9,16H,3,6H2,1-2H3/t9-/m0/s1 |
InChI 键 |
WMCPLZDBHVOXCJ-VIFPVBQESA-N |
手性 SMILES |
C[C@H]1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
规范 SMILES |
CC1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


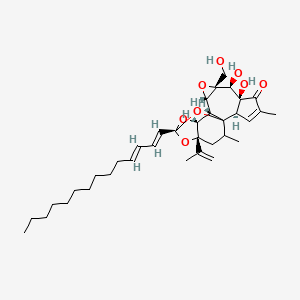
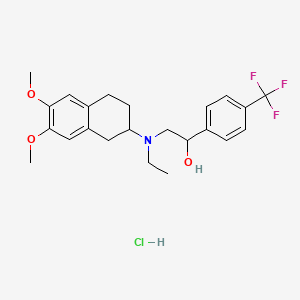

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
